molecular formula C9H12N2O B181059 N-(3-Amino-4-methylphenyl)acetamide CAS No. 6375-16-2

N-(3-Amino-4-methylphenyl)acetamide

Cat. No. B181059
Key on ui cas rn: 6375-16-2
M. Wt: 164.2 g/mol
InChI Key: RBQWGHBZCHFUQU-UHFFFAOYSA-N
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Patent
US04754023

Procedure details

4-acetamino-2-aminotoluene or -2-aminoanisole;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8](C)=[C:7]([NH2:12])[CH:6]=1)[C:2](C)=[O:3].[NH2:13]C1C=CC=CC=1OC>>[NH2:12][C:7]1[CH:6]=[C:5]([NH:1][C:2]([NH2:13])=[O:3])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC(=C(C=C1)C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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